molecular formula C12H18ClNOS B2939861 4-((4-Methoxyphenyl)thio)piperidine hydrochloride CAS No. 1172883-91-8

4-((4-Methoxyphenyl)thio)piperidine hydrochloride

Cat. No. B2939861
CAS RN: 1172883-91-8
M. Wt: 259.79
InChI Key: MVVLRAGCWPJXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Methoxyphenyl)thio)piperidine hydrochloride is a unique chemical compound. It has an empirical formula of C12H18ClNO . The compound is solid in form .


Molecular Structure Analysis

The molecular weight of this compound is 227.73 . The SMILES string representation of the molecule is COC1=CC=C (C=C1)C2CCNCC2. [H]Cl .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 227.73 , and its empirical formula is C12H18ClNO .

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds structurally related to "4-((4-Methoxyphenyl)thio)piperidine hydrochloride" have been investigated for their potential as SERMs. For instance, analogs showing estrogen agonist-like actions on bone tissues and serum lipids, while displaying potent estrogen antagonist properties in the breast and uterus, indicate their potential in addressing conditions like osteoporosis and breast cancer without the side effects associated with conventional hormone therapies (Palkowitz et al., 1997).

Antimicrobial and Antifungal Agents

New classes of antibacterial and antifungal agents have been synthesized, exploring the heterocyclic compounds derived from similar structural frameworks. These compounds have shown promising results against a spectrum of clinically isolated microbial organisms, indicating their potential in developing new antimicrobial therapies (Thanusu et al., 2010).

Neuroprotective Agents

Research has also identified potent and selective N-methyl-D-aspartate (NMDA) antagonists based on the structural motif similar to "this compound." These compounds have shown to protect cultured hippocampal neurons from glutamate toxicity, suggesting their potential use as neuroprotective agents for conditions such as Alzheimer's disease and other neurodegenerative disorders (Chenard et al., 1995).

Anticancer Activity

The synthesis and evaluation of 4-piperidinol derivatives against human hepatoma and breast cancer cell lines have been conducted, with some compounds showing higher cytotoxic potency than the reference compound 5-FU against certain cancer cell lines. This underscores the potential of structurally related compounds in cancer research and therapy (Kucukoglu et al., 2015).

Antioxidant Potential

Novel oxime esters derived from similar piperidin-4-one cores have been synthesized and shown to exhibit significant antioxidant activity. These findings suggest potential applications in combating oxidative stress-related diseases (Harini et al., 2014).

Safety and Hazards

This compound has been classified as Aquatic Chronic 3, indicating potential hazards to the aquatic environment . The compound is also classified as a combustible solid . The hazard statement associated with this compound is H412 , which means it is harmful to aquatic life with long-lasting effects. The precautionary statement P273 advises avoiding release to the environment .

Future Directions

As of now, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The future directions of this compound largely depend on the results of these early-stage studies. It’s important to note that all sales are final and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-(4-methoxyphenyl)sulfanylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVLRAGCWPJXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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